Linalyl anthranilate

Catalog No.
S533190
CAS No.
7149-26-0
M.F
C17H23NO2
M. Wt
273.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linalyl anthranilate

CAS Number

7149-26-0

Product Name

Linalyl anthranilate

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

InChI

InChI=1S/C17H23NO2/c1-5-17(4,12-8-9-13(2)3)20-16(19)14-10-6-7-11-15(14)18/h5-7,9-11H,1,8,12,18H2,2-4H3

InChI Key

WHIJSULEEDNKPD-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1N)C

Solubility

Insoluble (NTP, 1992)
Insoluble in water; Soluble in dimethyl sulphoxide
Soluble (in ethanol)

Synonyms

Linalyl anthranilate; NSC 72026; NSC-72026; NSC72026; Linalyl 2-aminobenzoate;

Canonical SMILES

CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1N)C

Description

The exact mass of the compound Linalyl anthranilate is 273.1729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)insoluble in water; soluble in dimethyl sulphoxidesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72026. It belongs to the ontological category of arene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Linalyl anthranilate is a colorless to pale yellow liquid with a floral, gardenia-like aroma. It belongs to the class of aromatic monoterpenoids, which are monoterpenes containing an aromatic ring []. Linalyl anthranilate is found naturally in some flowers but is also produced synthetically for various applications.


Molecular Structure Analysis

The molecule consists of two main parts: a linalyl group (derived from the monoterpene linalool) and an anthranilate group (derived from anthranilic acid) linked by an ester bond (C-O-C). The linalyl group has a conjugated double bond system, contributing to its aromatic properties. The presence of the ester linkage and the aromatic ring are key features of the molecule [].


Chemical Reactions Analysis

  • Synthesis: The synthesis of linalyl anthranilate likely involves the esterification of anthranilic acid with linalool. The specific reaction pathway might involve using catalysts or specific reaction conditions, but details are not readily available in scientific literature.
  • Decomposition: As with most esters, linalyl anthranilate can undergo hydrolysis (breakdown by water) under acidic or basic conditions, yielding anthranilic acid and linalool.

Physical And Chemical Properties Analysis

  • Appearance: Colorless to pale yellow clear oily liquid.
  • Molecular Formula: C17H23NO2.
  • Molecular Weight: 277.37 g/mol.
  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Insoluble in water. Soluble in organic solvents like ethanol and propylene glycol.
  • Specific Gravity: 0.996-1.006 g/mL at 25°C.
  • Refractive Index: 1.513-1.523 at 20°C.

Fragrance and Flavor Research

Due to its pleasant floral aroma with citrus and woody undertones, linalyl anthranilate finds use in the fragrance industry. Researchers might utilize it in studies to understand human olfactory perception and preferences for specific scents []. Additionally, linalyl anthranilate possesses some flavoring properties, and scientists might investigate its potential applications in flavor development for food and beverages.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Linalyl anthranilate is a yellow-orange liquid. Insoluble in water. (NTP, 1992)
Liquid
Pale straw-coloured oily liquid; Gardenia-like aroma

XLogP3

4.8

Exact Mass

273.1729

Density

d 1.06
1.052-1.058 (15.5°)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 271 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 233 of 271 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 271 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7149-26-0

Wikipedia

Linalyl anthranilate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,6-Octadien-3-ol, 3,7-dimethyl-, 3-(2-aminobenzoate): ACTIVE

Dates

Modify: 2023-08-15
1: Zhang WJ, Guo SS, You CX, Geng ZF, Liang JY, Deng ZW, Wang CF, Du SS, Wang YY. Chemical Composition of Essential Oils from Zanthoxylum bungeanum Maxim. and Their Bioactivities against Lasioderma serricorne. J Oleo Sci. 2016 Oct 1;65(10):871-879. Epub 2016 Sep 15. PubMed PMID: 27628733.
2: Adaszyńska M, Swarcewicz M, Dzięcioł M, Dobrowolska A. Comparison of chemical composition and antibacterial activity of lavender varieties from Poland. Nat Prod Res. 2013;27(16):1497-501. doi: 10.1080/14786419.2012.724408. Epub 2012 Sep 19. PubMed PMID: 22989360.
3: Clark L, Shah PS, Mason JR. Chemical repellency in birds: relationship between chemical structure and avoidance response. J Exp Zool. 1991 Dec;260(3):310-22. PubMed PMID: 1744613.
4: Navarrete A, Ávila-Rosas N, Majín-León M, Balderas-López JL, Alfaro-Romero A, Tavares-Carvalho JC. Mechanism of action of relaxant effect of Agastache mexicana ssp.mexicana essential oil in guinea-pig trachea smooth muscle. Pharm Biol. 2017 Dec;55(1):96-100. Epub 2016 Sep 22. PubMed PMID: 27927103.

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